4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide
Overview
Description
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide, also known as DBIBO, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DBIBO is a sulfonamide-based compound that possesses a unique chemical structure, which makes it a promising candidate for drug development, as well as other scientific research applications.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a key role in the inflammatory response. This compound has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that make it a promising candidate for drug development. The compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anti-tumor effects, which make it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide has several advantages and limitations for lab experiments. The compound has a unique chemical structure, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it a useful compound for lab experiments. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide. One potential direction is to further investigate the mechanism of action of the compound, in order to better understand its effects on the body. Another potential direction is to explore the potential applications of this compound in the treatment of various diseases, such as arthritis and cancer. Additionally, researchers may investigate the potential use of this compound as a starting point for the development of new drugs with improved properties.
Scientific Research Applications
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to possess several unique properties that make it a promising candidate for drug development, as well as other scientific research applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-24-15-5-3-2-4-14(15)17-26(22,23)13-8-6-12(7-9-13)18-16(19)10-11-25(18,20)21/h2-9,17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSVDJXDMWWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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